molecular formula C14H15ClN2O2 B3856392 4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide

4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide

Cat. No. B3856392
M. Wt: 278.73 g/mol
InChI Key: STJNTZYDXZZCOO-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide, also known as CHHB, is a chemical compound that has been studied for its potential use in scientific research. CHHB is a hydrazone derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide involves its ability to chelate metal ions, which can lead to the inhibition of metal-dependent enzymes and the reduction of oxidative stress. This property has been studied in various in vitro and in vivo models, demonstrating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide has been found to exhibit various biochemical and physiological effects, including antioxidant activity, metal chelation, and the inhibition of metal-dependent enzymes. These properties have led to its investigation as a potential therapeutic agent for diseases that involve metal ion dysregulation, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide in lab experiments include its ability to selectively chelate metal ions and its potential as a therapeutic agent for diseases that involve metal ion dysregulation. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide include further investigation of its mechanism of action, optimization of its synthesis method, and its potential use as a therapeutic agent for diseases that involve metal ion dysregulation. Additionally, its potential as a diagnostic tool for metal ion dysregulation should be explored.

Scientific Research Applications

4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide has been studied for its potential use in scientific research due to its ability to act as a chelator of metal ions, such as copper and iron. This property has led to its investigation as a potential therapeutic agent for diseases that involve metal ion dysregulation, such as Alzheimer's disease.

properties

IUPAC Name

4-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-11-6-7-12(13(18)8-11)14(19)17-16-9-10-4-2-1-3-5-10/h1-2,6-10,18H,3-5H2,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJNTZYDXZZCOO-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide
Reactant of Route 2
4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide
Reactant of Route 3
4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide
Reactant of Route 4
4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide
Reactant of Route 5
4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide
Reactant of Route 6
4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide

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